Lithium oxazole-2-carboxylate
CAS No.: 1874176-47-2
Cat. No.: VC7054832
Molecular Formula: C4H2LiNO3
Molecular Weight: 119
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1874176-47-2 |
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Molecular Formula | C4H2LiNO3 |
Molecular Weight | 119 |
IUPAC Name | lithium;1,3-oxazole-2-carboxylate |
Standard InChI | InChI=1S/C4H3NO3.Li/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1 |
Standard InChI Key | SJWUBFWOUDJTQB-UHFFFAOYSA-M |
SMILES | [Li+].C1=COC(=N1)C(=O)[O-] |
Introduction
Molecular Structure and Chemical Identity
Lithium oxazole-2-carboxylate derivatives are defined by their core structure, which consists of an oxazole ring (C₃H₃NO) functionalized with a carboxylate group (-COO⁻) at the 2-position and a lithium cation (Li⁺) as the counterion. The general molecular formula for these compounds is C₅H₃LiNO₃, though substitutions at the 4- or 5-positions of the oxazole ring lead to variants such as 5-methyl- and 5-ethyl-oxazole-2-carboxylates.
Structural Characteristics
The oxazole ring is aromatic, with delocalized π-electrons contributing to its stability. The carboxylate group enhances solubility in polar solvents like water and ethanol, while the lithium ion facilitates ionic interactions in solid-state structures. Key structural parameters include:
Property | Value (5-Ethyl Derivative) | Source |
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Molecular Formula | C₆H₆LiNO₃ | |
Molecular Weight | 147.1 g/mol | |
Hydrogen Bond Acceptors | 4 | |
Rotatable Bonds | 2 | |
Topological Polar Surface Area | 66.4 Ų |
The 5-ethyl derivative (PubChem CID: 155943585) exemplifies how alkyl substitutions influence physicochemical properties, such as increased hydrophobicity compared to the unsubstituted parent compound .
Synthesis and Industrial Production
Laboratory Synthesis
Lithium oxazole-2-carboxylates are typically synthesized via carboxylation of oxazole precursors. A common route involves:
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Oxazole Ring Formation: Utilizing the Van Leusen reaction, where TosMIC (tosylmethyl isocyanide) reacts with aldehydes under basic conditions to form 5-substituted oxazoles.
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Carboxylation: Introducing a carboxylate group at the 2-position via nucleophilic substitution or metal-mediated reactions.
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Lithiation: Treatment with lithium hydroxide or lithium carbonate to yield the lithium salt .
For example, 5-ethyl-1,3-oxazole-2-carboxylic acid (CID: 82418136) is neutralized with lithium hydroxide to produce the corresponding lithium salt .
Industrial-Scale Manufacturing
Industrial production emphasizes efficiency and sustainability. Recent advances include:
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Solvent Optimization: Use of ionic liquids to improve reaction yields and enable solvent recycling.
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Continuous Flow Chemistry: Enhancing scalability and reducing byproducts through controlled reaction conditions .
Chemical and Physical Properties
Solubility and Stability
Lithium oxazole-2-carboxylates exhibit high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in water. The 5-ethyl derivative’s solubility profile is critical for its application in organic synthesis . Thermal stability analyses reveal decomposition temperatures above 200°C, making these compounds suitable for high-temperature processes.
Reactivity
The oxazole ring participates in electrophilic substitution reactions, while the carboxylate group engages in acid-base and coordination chemistry. Notable reactions include:
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Oxidation: Formation of oxazole-2-carboxylic acid derivatives under oxidative conditions.
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Coordination Complexes: Binding to transition metals (e.g., Pd, Cu) for catalytic applications .
Industrial and Research Applications
Pharmaceutical Intermediates
Lithium oxazole-2-carboxylates serve as precursors for:
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Heterocyclic Drug Candidates: Antidiabetic (e.g., PPARγ agonists) and antiviral agents.
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Coordination Complexes: Catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Materials Science
Applications include:
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Ionic Conductors: Solid electrolytes in lithium-ion batteries due to high Li⁺ mobility.
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Luminescent Materials: Coordination polymers with tunable emission properties .
Hazard Class | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Wear protective gloves/clothing |
Eye Irritation | H319 | Use eye protection |
Respiratory Irritation | H335 | Ensure adequate ventilation |
Exposure Control
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.
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Storage: In airtight containers under inert gas to prevent moisture absorption .
Recent Research and Future Directions
A 2021 study highlighted the efficacy of oxazole-containing compounds in treating insulin resistance without the adverse effects (e.g., hematocrit reduction) associated with thiazolidinediones . Future research should prioritize:
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